molecular formula C20H19BrN2O2S B11544778 O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate

O-{4-[(3-bromophenyl)carbamoyl]phenyl} diprop-2-en-1-ylcarbamothioate

Cat. No.: B11544778
M. Wt: 431.3 g/mol
InChI Key: UXYDIFDIQPLHGG-UHFFFAOYSA-N
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Description

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a bromophenyl group and a bis(prop-2-en-1-yl)carbamothioyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-bromobenzoic acid with an appropriate amine under amide formation conditions.

    Introduction of the Carbamothioyl Group: The bis(prop-2-en-1-yl)carbamothioyl group can be introduced through a reaction involving prop-2-en-1-amine and carbon disulfide, followed by coupling with the benzamide core.

    Final Coupling: The final step involves coupling the intermediate with the benzamide core under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(2,3-DIMETHYLPHENYL)BENZAMIDE
  • 4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE
  • (4-(PROP-1-EN-2-YL)CYCLOHEX-1-EN-1-YL)METHANOL

Uniqueness

4-{[BIS(PROP-2-EN-1-YL)CARBAMOTHIOYL]OXY}-N-(3-BROMOPHENYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both bromophenyl and carbamothioyl groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C20H19BrN2O2S

Molecular Weight

431.3 g/mol

IUPAC Name

O-[4-[(3-bromophenyl)carbamoyl]phenyl] N,N-bis(prop-2-enyl)carbamothioate

InChI

InChI=1S/C20H19BrN2O2S/c1-3-12-23(13-4-2)20(26)25-18-10-8-15(9-11-18)19(24)22-17-7-5-6-16(21)14-17/h3-11,14H,1-2,12-13H2,(H,22,24)

InChI Key

UXYDIFDIQPLHGG-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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